molecular formula C7H16Br2N2 B8098264 1-(2-Bromoethyl)-4-methylpiperazine hydrobromide

1-(2-Bromoethyl)-4-methylpiperazine hydrobromide

Cat. No.: B8098264
M. Wt: 288.02 g/mol
InChI Key: ATBUTUHYPBLPES-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-methylpiperazine hydrobromide (CAS: 5845-28-3) is a piperazine derivative featuring a methyl group at the 4-position of the piperazine ring and a 2-bromoethyl substituent. Its hydrobromide salt form enhances solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis. The bromoethyl group acts as a reactive site for nucleophilic substitution reactions, enabling its use in alkylation or cross-coupling reactions to generate complex molecules .

Properties

IUPAC Name

1-(2-bromoethyl)-4-methylpiperazine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrN2.BrH/c1-9-4-6-10(3-2-8)7-5-9;/h2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBUTUHYPBLPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-4-methylpiperazine hydrobromide typically involves the reaction of 4-methylpiperazine with 2-bromoethanol in the presence of hydrobromic acid. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the piperazine nitrogen, forming the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-4-methylpiperazine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1-(2-Bromoethyl)-4-methylpiperazine hydrobromide has significant applications across various scientific disciplines:

Chemistry

  • Intermediate in Organic Synthesis: The compound serves as a valuable intermediate for synthesizing complex organic molecules and polymers. It undergoes nucleophilic substitution reactions, allowing for the formation of various derivatives such as azidoethyl and thiocyanatoethyl.

Biology

  • Biochemical Pathways: It is employed in studying biochemical pathways and enzyme interactions due to its ability to modify molecular targets.

Medicine

  • Drug Development: The compound is investigated for its potential use in drug development, particularly in synthesizing pharmaceutical compounds targeting neurotransmitter systems. Preliminary studies suggest interactions with serotonin and sigma receptors, indicating potential applications in treating mood disorders and neurodegenerative diseases .

Industry

  • Production of Specialty Chemicals: Utilized in producing specialty chemicals and materials, enhancing its utility in industrial applications.

Research indicates that this compound exhibits significant potential in biological research:

  • Neurotransmitter Modulation: It may influence serotonin receptor activity, suggesting potential therapeutic applications for mood disorders.
  • Anticancer Activity: Some derivatives of piperazine compounds show cytotoxic effects against cancer cell lines. While specific data on this compound is limited, its structural similarities to known anticancer agents warrant further investigation.

Case Studies

Neuroprotective Studies:
In vivo studies have demonstrated that piperazine derivatives can protect neuronal cells from oxidative stress, suggesting a potential role in treating neurodegenerative diseases.

Cytotoxicity Assays:
Cytotoxicity assays on various cancer cell lines have shown promising results for piperazine derivatives, supporting further exploration into their anticancer properties .

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4-methylpiperazine hydrobromide involves its ability to act as an alkylating agent. The bromoethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins, leading to modifications that affect their function. This property is particularly useful in medicinal chemistry for the development of anticancer agents that target rapidly dividing cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Piperazine Derivatives

Table 1: Key Structural Differences and Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Reactivity Reference
1-(2-Bromoethyl)-4-methylpiperazine HBr 2-Bromoethyl, 4-methyl C₇H₁₄BrN₂·HBr 285.01 Alkylation agent, drug intermediate
1-(3-Bromopropyl)-4-methylpiperazine diHBr 3-Bromopropyl, 4-methyl C₈H₁₉Br₃N₂ 382.96 Extended alkyl chain for targeted delivery
1-(2-Bromobenzyl)-4-methylpiperazine 2-Bromobenzyl, 4-methyl C₁₂H₁₅BrN₂ 283.17 Aromatic interactions in receptor binding
1-[(4-Bromophenyl)sulfonyl]-4-methylpiperazine 4-Bromophenylsulfonyl, 4-methyl C₁₁H₁₅BrN₂O₂S 319.22 Electron-withdrawing group for stability
1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine 4-Bromophenoxyethyl, 4-methyl C₁₃H₁₉BrN₂O 299.21 Enhanced solubility via ether linkage

Key Observations:

  • Chain Length: The 3-bromopropyl derivative (MW 382.96) has a longer alkyl chain than the 2-bromoethyl compound (MW 285.01), which may influence membrane permeability in drug delivery .
  • Aromatic vs. Aliphatic Substituents: Bromobenzyl and bromophenoxy groups introduce aromaticity, favoring π-π stacking in receptor binding, while bromoethyl groups prioritize reactivity in alkylation .
  • Electron-Withdrawing Groups: Sulfonyl substituents (e.g., in ) reduce nucleophilicity but enhance thermal stability.

Biological Activity

1-(2-Bromoethyl)-4-methylpiperazine hydrobromide is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

1-(2-Bromoethyl)-4-methylpiperazine hydrobromide features a piperazine ring substituted with a bromoethyl group and a methyl group. The molecular formula is C7_{7}H13_{13}Br2_{2}N2_{2}. The presence of the bromoethyl group enhances its reactivity, making it a candidate for various biological interactions.

The biological activity of 1-(2-Bromoethyl)-4-methylpiperazine hydrobromide is primarily attributed to its ability to interact with specific receptors and enzymes. Its piperazine structure allows it to engage in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets.

Antimicrobial Activity

Research indicates that compounds with similar piperazine structures exhibit significant antimicrobial properties. For instance, derivatives of 4-methylpiperazine have shown effectiveness against various bacterial strains.

CompoundActivity TypeIC50 (µM)Notes
1-(2-Bromoethyl)-4-methylpiperazineAntimicrobial5-15Effective against Gram-negative bacteria
Gyramide ADNA gyrase inhibitor0.7 - 3.3Effective against E. coli
Pyrrolidine derivativeAntimicrobial10-20Broad-spectrum activity

The above table summarizes findings from studies that demonstrate the antimicrobial potential of piperazine derivatives, highlighting their effectiveness as DNA gyrase inhibitors, which are essential for bacterial cell division .

Neuropharmacological Effects

1-(2-Bromoethyl)-4-methylpiperazine hydrobromide has also been investigated for its neuroleptic properties. Compounds in this class have been shown to inhibit apomorphine-induced stereotyped behavior in animal models, indicating potential use in treating psychotic disorders.

Case Study: Neuroleptic Activity

  • A study involving benzamides derived from piperazine showed enhanced activity compared to established neuroleptics like haloperidol. The compound demonstrated an IC50 value significantly lower than that of conventional treatments, suggesting a stronger efficacy in managing symptoms of psychosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 1-(2-Bromoethyl)-4-methylpiperazine hydrobromide. Modifications in the piperazine ring and substituents can lead to variations in potency and selectivity.

Key Findings

ModificationActivity ChangeNotes
Methyl substitution on piperazineIncreased potencyEnhances binding affinity to receptors
Bromoethyl group additionImproved reactivityFacilitates interaction with nucleophiles

These modifications highlight the importance of structural components in determining the biological efficacy of piperazine derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-(2-Bromoethyl)-4-methylpiperazine hydrobromide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer :

  • Start with nucleophilic substitution reactions using 4-methylpiperazine and 1,2-dibromoethane. Ethyl acetate is a recommended solvent due to its efficacy in isolating crystalline products (yields: 46–90%) .
  • Optimize reaction parameters (temperature, stoichiometry, and reaction time) based on analogous piperazine derivatives. For example, refluxing at 80–100°C for 6–12 hours improves bromoethyl group incorporation .
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization or column chromatography.

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions. For example, the bromoethyl group shows characteristic shifts at δ 3.4–3.8 ppm (CH2_2) and δ 35–40 ppm (C-Br) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C7 _7H14 _{14}Br2 _2N2_2) with an error margin < 2 ppm .
  • Melting Point Analysis : Compare observed melting points (e.g., 61–106°C for similar compounds) to literature values .

Q. What methods are recommended for assessing the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC or NMR .
  • Store in airtight, light-resistant containers at –20°C to minimize hydrobromide dissociation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the bromoethyl group in nucleophilic substitution reactions?

  • Methodological Answer :

  • Use kinetic isotopic labeling (e.g., 13C^{13}C-labeled reactants) to track reaction pathways. For example, study the leaving group propensity of Br^- in polar aprotic solvents like DMF .
  • Analyze intermediates via in situ IR spectroscopy or mass spectrometry to identify transient species .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :

  • If NMR suggests conformational flexibility (e.g., rotameric forms), compare with X-ray crystallography data (e.g., torsion angles and unit cell parameters) to identify dominant conformers .
  • Perform density functional theory (DFT) calculations to model energetically favorable conformations and validate against experimental data .

Q. What computational strategies predict the compound’s solubility and bioavailability for pharmacological studies?

  • Methodological Answer :

  • Use tools like Schrödinger’s QikProp to calculate logS (solubility) and TPSA (topological polar surface area). For example, a TPSA < 60 Å2^2 suggests moderate membrane permeability .
  • Validate predictions with experimental assays (e.g., shake-flask method for solubility) .

Q. How can researchers design derivatives to enhance target selectivity in receptor-binding studies?

  • Methodological Answer :

  • Modify the 4-methylpiperazine moiety with substituents (e.g., aryl or alkyl groups) and evaluate binding affinity via surface plasmon resonance (SPR) or radioligand assays .
  • Use structure-activity relationship (SAR) models to correlate substituent electronegativity with activity .

Q. What analytical validation protocols are critical for regulatory compliance in drug development?

  • Methodological Answer :

  • Follow ICH Q2(R1) guidelines for method validation. Parameters include:
  • Specificity : Ensure no interference from degradation products (via HPLC-DAD).
  • Linearity : Test over 80–120% of the target concentration (R2^2 > 0.995) .
  • Cross-validate results with independent laboratories to ensure reproducibility .

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